16-Epipyromesaconitine

Catalog No.
S12855091
CAS No.
M.F
C24H37NO8
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Epipyromesaconitine

Product Name

16-Epipyromesaconitine

IUPAC Name

(1S,2R,3S,4R,5R,6S,8S,9R,10R,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one

Molecular Formula

C24H37NO8

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15+,17+,18-,19-,20-,21-,22+,23-,24+/m1/s1

InChI Key

ZKWNBZCZKGJWES-BZPQHDEXSA-N

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC

16-Epipyromesaconitine is a complex alkaloid derived from the plant genus Aconitum, commonly known as monkshood or wolfsbane. This compound is a member of the aconitine family, which is characterized by its unique bicyclic structure containing a nitrogen atom. The molecular formula for 16-Epipyromesaconitine is C22_{22}H29_{29}N1_{1}O6_{6}, and it features a distinctive arrangement of functional groups, contributing to its biological activity and potential therapeutic applications.

, including:

  • Hydrolysis: The ester bonds in the molecule can be cleaved in the presence of water, leading to the formation of corresponding acids and alcohols.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl groups, altering the compound's reactivity and biological properties.
  • Alkylation: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological profile.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for drug development.

16-Epipyromesaconitine exhibits significant biological activity, particularly in relation to its effects on the nervous system. It has been studied for its analgesic properties, showing promise as a pain-relieving agent. Additionally, this compound has demonstrated antitumor activity in various studies, indicating potential applications in cancer therapy. Its mechanism of action often involves modulation of ion channels and neurotransmitter systems, which are critical for pain perception and cellular signaling.

The synthesis of 16-Epipyromesaconitine can be achieved through several methods, primarily involving extraction from natural sources or total synthesis in the laboratory. Common approaches include:

  • Natural Extraction: Isolation from Aconitum species through solvent extraction methods, followed by purification techniques such as chromatography.
  • Total Synthesis: Laboratory synthesis using organic chemistry techniques that involve multi-step reactions to construct the complex molecular framework. This often includes strategies like cyclization and functional group transformations.

Research into more efficient synthetic routes continues to be a focus, aiming to enhance yield and reduce environmental impact.

The applications of 16-Epipyromesaconitine span various fields:

  • Pharmaceuticals: As a potential analgesic and antitumor agent, it could play a role in pain management therapies and cancer treatments.
  • Research: Its unique properties make it valuable for studying ion channel dynamics and neurotransmitter interactions.
  • Traditional Medicine: In certain cultures, compounds derived from Aconitum have been used for centuries in herbal medicine, highlighting their historical significance.

Studies on the interactions of 16-Epipyromesaconitine with biological systems have revealed important insights into its pharmacodynamics. Key findings include:

  • Ion Channel Modulation: It has been shown to affect sodium channels, which are crucial for action potential generation in neurons.
  • Neurotransmitter Release: Research indicates that it may influence the release of neurotransmitters such as substance P and calcitonin gene-related peptide, both involved in pain signaling pathways.

These interactions underscore the compound's potential as a therapeutic agent but also necessitate caution due to possible toxicity associated with aconitine derivatives.

Several compounds share structural similarities with 16-Epipyromesaconitine, primarily within the Aconitum alkaloid family. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
AconitineC34_{34}H47_{47}N1_{1}O11_{11}Potent neurotoxin; used in traditional medicine
MesaconitineC22_{22}H29_{29}N1_{1}O5_{5}Exhibits analgesic properties; less toxic than aconitine
PyromesaconitineC22_{22}H29_{29}N1_{1}O5_{5}Similar structure; studied for antitumor effects

Uniqueness: 16-Epipyromesaconitine is distinguished by its specific arrangement of functional groups that enhance its biological activity while potentially reducing toxicity compared to other members of its class. Its unique structural features may also contribute to varying pharmacological effects observed in different studies.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

467.25191714 g/mol

Monoisotopic Mass

467.25191714 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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